molecular formula C13H14N6O2 B2805200 6-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]pyrimidin-4-ol CAS No. 2034447-67-9

6-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]pyrimidin-4-ol

Cat. No.: B2805200
CAS No.: 2034447-67-9
M. Wt: 286.295
InChI Key: HZUQDRHLLZMUIB-UHFFFAOYSA-N
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Description

6-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]pyrimidin-4-ol is a complex organic compound that features both pyrimidine and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]pyrimidin-4-ol typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the piperazine moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining high standards of quality and consistency.

Chemical Reactions Analysis

Types of Reactions

6-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrimidine and piperazine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the pyrimidine or piperazine rings.

Scientific Research Applications

6-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]pyrimidin-4-ol has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • (4-Hydroxypyrimidin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
  • (6-Hydroxypyrimidin-4-yl)(4-(pyrimidin-4-yl)piperazin-1-yl)methanone

Uniqueness

6-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]pyrimidin-4-ol is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2/c20-11-8-10(16-9-17-11)12(21)18-4-6-19(7-5-18)13-14-2-1-3-15-13/h1-3,8-9H,4-7H2,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUQDRHLLZMUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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